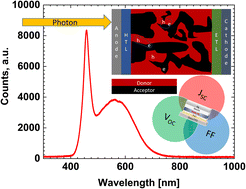Aging of quinoxaline-based polymer solar cells under UV-free white light†
Sustainable Energy & Fuels Pub Date: 2023-12-24 DOI: 10.1039/D3SE00987D
Abstract
Quinoxaline (Qx) exhibits remarkable properties that can be tuned by changing the length of side chains and the structure of the aromatic rings in the conjugated side chains. This common electron-deficient building block has been used in various donor–acceptor (D–A) conjugated polymers. Qx-based polymers show excellent power conversion efficiency when combined with fullerene and non-fullerene acceptors. In this work, the photostability of two different Qx-based organic solar cells with PCBM and ITIC as acceptors were studied. To determine the stability of the solar cells, devices underwent laboratory weathering tests. Current–voltage (I–V) measurements were periodically conducted on the devices under UV-free white light from LEDs in accelerated aging experiments according to the ISOS protocol L1, where the excitation density was kept equivalent to AM 1.5 G. The burn-in time, stabilized lifetime, as well as lifetime energy yield (LEY) were evaluated.

Recommended Literature
- [1] Spectroscopic characterization and photochemical behavior of host–guest complexes between β-cyclodextrin and drugs containing a biphenyl-like chromophore
- [2] Lasing behavior of surface functionalized carbon quantum dot/RhB composites†
- [3] Enhanced visible light photocatalytic hydrogen production activity of CuS/ZnS nanoflower spheres†
- [4] Catalytic test reactions for the evaluation of hierarchical zeolites
- [5] Recognition of the π-hole donor ability of iodopentafluorobenzene – a conventional σ-hole donor for crystal engineering involving halogen bonding†
- [6] Human hair-derived graphene-like carbon nanosheets to support Pt nanoparticles for direct methanol fuel cell application
- [7] Back cover
- [8] Studies on heterocyclic chemistry. Part I. Tautomerism of the dimeric 3-methylisoxazol-5-one, a vinylogous hydroxamic acid
- [9] Front cover
- [10] Contents list










